molecular formula C2H7NO3S B152105 Taurine-15N CAS No. 127041-63-8

Taurine-15N

Cat. No.: B152105
CAS No.: 127041-63-8
M. Wt: 126.14 g/mol
InChI Key: XOAAWQZATWQOTB-LBPDFUHNSA-N
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Description

Taurine-15N, also known as 2-Amino-15N-ethanesulfonic acid, is a stable isotope-labeled variant of taurine. Taurine is a sulfur-containing amino acid that is not incorporated into proteins but exists freely in tissues. It plays a crucial role in various physiological processes, including bile salt formation, osmoregulation, and calcium signaling .

Mechanism of Action

Target of Action

Taurine-15N, also known as 2-Amino-15N-ethanesulfonic acid, is a variant of taurine, one of the most abundant amino acids in several organs . It plays a central role as a neurotransmitter, a trophic factor in CNS development, in maintaining the structural integrity of the membrane, in regulating calcium transport and homeostasis, as an osmolyte, as a neuromodulator and as a neuroprotectant .

Mode of Action

Taurine exerts its protective function through several mechanisms . It inhibits glutamate-induced calcium influx through L-, N- and P/Q-type voltage-gated calcium channels and NMDA receptor calcium channel . It also attenuates glutamate-induced membrane depolarization . Furthermore, taurine prevents glutamate-induced apoptosis by preventing glutamate-mediated down-regulation of Bcl-2 and preventing the cleavage of Bcl-2 by calpain .

Biochemical Pathways

In endogenous taurine metabolism, dedicated enzymes are involved in the biosynthesis of taurine from cysteine as well as the downstream derivatization of taurine into secondary taurine metabolites . Taurine protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .

Pharmacokinetics

Taurine exhibits linear absorption and distribution, and non-linear elimination processes . The elimination of taurine is reduced in undernourished animals, suggesting that the reabsorption process via the secretion transporter is modified in that group . In humans, after oral administration of 4 g taurine, maximum plasma taurine concentration was measured at 1.5 ± 0.6 hr after administration as 86.1 ± 19.0 mg/L (0.69 ± 0.15 mmol) .

Result of Action

Taurine has potent protective function against glutamate-induced neuronal injury presumably through its function in regulation of intracellular free calcium level . It also protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taurine-15N can be synthesized by incorporating nitrogen-15 into the taurine molecule. One common method involves the reaction of ethylene oxide with ammonium-15N chloride, followed by oxidation with sulfurous acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the isotopic enrichment of nitrogen-15 is maintained at 98% or higher .

Chemical Reactions Analysis

Types of Reactions: Taurine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Taurine-15N is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Some key applications include:

Comparison with Similar Compounds

Uniqueness: Taurine-15N is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its role in osmoregulation, calcium signaling, and neuroprotection also sets it apart from other similar compounds .

Properties

IUPAC Name

2-(15N)azanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAAWQZATWQOTB-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493917
Record name 2-(~15~N)Aminoethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127041-63-8
Record name 2-(~15~N)Aminoethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127041-63-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

It has been found that ethionic acid can also be used to neutralize the sodium taurinate to yield taurine and sodium ethionate. After the separation of taurine, sodium ethionate is combined with equimolar ethionic acid and then treated with calcium oxide/calcium hydroxide to obtain sodium vinyl sulfate. In this variation of the cyclic process, sulfuric acid is eliminated from the process and production cost is further reduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Taurine-15N chosen as a tracer molecule in this study, and how does it help us understand bile acid circulation?

A: Researchers chose [15N]taurocholate as a non-invasive alternative to radioactive carbon breath tests for investigating bile acid circulation []. The rationale was based on the understanding that taurine conjugates with bile acids, primarily cholic acid, in the liver to form taurocholate. This conjugated form is then excreted in bile. By tracking the excretion of [15N]taurine in urine after administering [15N]taurocholate, researchers aimed to gain insights into the efficiency of the enterohepatic circulation of bile acids. This process involves the secretion of bile acids from the liver, their transit through the intestines where they facilitate fat digestion, and their subsequent reabsorption and return to the liver.

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